CID 9820661

Description

No evidence was found describing CID 9820661. PubChem Compound ID (CID) entries typically include structural data, physicochemical properties, biological activities, and related compounds, but none of these details are present in the provided materials. This gap prevents a professional or authoritative introduction to the compound .

Properties

Molecular Formula |

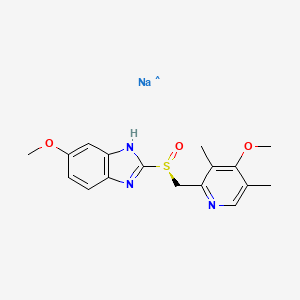

C17H19N3NaO3S |

|---|---|

Molecular Weight |

368.4 g/mol |

InChI |

InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m0./s1 |

InChI Key |

HVAJOLFRLWQQQL-JIDHJSLPSA-N |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 9820661 involves multiple steps, starting with the preparation of the benzimidazole core. This is typically achieved through the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids under acidic conditions. The sulfinyl group is then introduced via oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions and subsequent purification steps, including crystallization and filtration, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

CID 9820661 undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler benzimidazole derivative.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

CID 9820661 has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases, including gastrointestinal disorders and certain types of cancer.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of CID 9820661 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, which can result in therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks data for CID 9820661, making comparative analysis impossible. However, the methodology for comparing chemical compounds can be inferred from guidelines in , and 19:

Table: Framework for Chemical Compound Comparison (Hypothetical)

Key Limitations in the Evidence:

Irrelevant Focus on NLP Models : –5 and 17 discuss NLP architectures (e.g., Transformer, BERT), which are unrelated to chemical compound analysis.

Mismatched Chemical Examples : and list compounds such as taurocholic acid (CID 6675) and oscillatoxin D (CID 101283546) , but these are unrelated to this compound and lack comparative relevance .

Missing Data: No physicochemical, structural, or bioactivity data for this compound is provided, preventing even a speculative comparison.

Methodological Guidance for Future Research

Structural Analysis : Use tools like PubChem or ChemSpider to retrieve this compound’s 2D/3D structure and identify analogs via substructure searches .

Functional Comparison : Compare biological targets, binding affinities (e.g., IC₅₀ values), and metabolic pathways using databases like ChEMBL or BindingDB .

Data Presentation : Follow analytical chemistry standards for tables, spectra, and statistical validation (e.g., p-values, error margins) .

Q & A

Q. How to apply machine learning to predict this compound’s drug-likeness?

- Methodological Answer :

- Feature Selection : Use molecular descriptors (e.g., molecular weight, topological surface area).

- Model Training : Employ algorithms (Random Forest, SVM) on datasets like ChEMBL.

- Validation : Test predictions against experimental ADME (Absorption, Distribution, Metabolism, Excretion) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.